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Compound of Interest

Compound Name: 2-Chlorobenzoyl cyanide

Cat. No.: B1598579 Get Quote

An In-Depth Technical Guide to the Molecular Structure of 2-Chlorobenzoyl Cyanide

Executive Summary
This technical guide provides a comprehensive analysis of the molecular structure,

spectroscopic profile, and chemical properties of 2-Chlorobenzoyl cyanide (CAS 35022-42-5).

As an acyl cyanide, this molecule possesses a unique reactivity profile conferred by the

juxtaposition of a carbonyl group and a cyano group, further modulated by an ortho-chlorine

substituent on the aromatic ring. This document is intended for researchers, chemists, and drug

development professionals who require a deep understanding of this compound's structural

characteristics for application in complex organic synthesis. We will delve into its electronic

properties, conformational analysis, and spectroscopic signatures, and provide a validated

synthetic protocol. The insights herein are designed to facilitate its use as a versatile

intermediate in the development of novel chemical entities.

Introduction: The unique nature of Acyl Cyanides
Acyl cyanides, characterized by the R-CO-CN functional group, are a fascinating class of

organic compounds. They stand at the crossroads of reactivity between acyl halides and acid

anhydrides. The powerful electron-withdrawing nature of both the carbonyl and cyano groups

renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack.

Furthermore, the cyanide ion is an excellent leaving group, a property that underpins much of

the utility of these compounds.

2-Chlorobenzoyl cyanide introduces additional layers of complexity and utility. The presence

of a chlorine atom at the ortho position of the benzene ring imparts significant electronic and
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steric influences. It inductively withdraws electron density while also being capable of

mesomeric donation. This substitution pattern critically affects the planarity of the molecule, the

reactivity of the acyl cyanide moiety, and the spectroscopic fingerprint of the compound.

Understanding these nuanced interactions is paramount for its effective deployment in

synthetic strategies.

Molecular Structure and Physicochemical
Properties
The fundamental architecture of 2-Chlorobenzoyl cyanide dictates its chemical behavior. A

thorough analysis of its connectivity, geometry, and electronic distribution provides a predictive

framework for its reactivity.

2.1. Core Structural Data

A summary of the key physical and chemical identifiers for 2-Chlorobenzoyl cyanide is

presented below.

Property Value Source

Chemical Formula C₈H₄ClNO [1][2]

Molecular Weight 165.58 g/mol [1]

CAS Number 35022-42-5 [2]

SMILES ClC1=C(C=CC=C1)C(=O)C#N [2]

InChIKey
YUCRNASRVPZKNQ-

UHFFFAOYAI
[2]

2.2. Conformational and Electronic Analysis

The molecule's conformation is dominated by the rotation around the single bond connecting

the phenyl ring to the carbonyl carbon. Due to steric hindrance from the ortho-chlorine atom,

the benzoyl cyanide moiety is likely forced out of planarity with the phenyl ring. This twisting

disrupts the π-system conjugation, which in turn influences the reactivity of the carbonyl group.
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The electronic environment is governed by several competing factors:

Inductive Effect: The chlorine atom, carbonyl group, and cyano group are all strongly

electron-withdrawing, polarizing the C-Cl and C-C bonds and increasing the electrophilicity of

the aromatic ring and the carbonyl carbon.

Resonance Effect: The chlorine atom can donate a lone pair of electrons to the ring through

resonance, slightly countering its inductive effect. The carbonyl group withdraws electron

density from the ring via resonance.

This electronic push-and-pull modulates the chemical shifts observed in NMR spectroscopy

and the vibrational frequencies in IR spectroscopy.

Caption: Molecular connectivity of 2-Chlorobenzoyl cyanide.

Spectroscopic Characterization: A Multi-technique
Approach
Spectroscopic analysis provides empirical data to validate the predicted structural features. A

combination of NMR, IR, and MS is essential for unambiguous characterization.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of the

molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides direct evidence for the

substitution pattern on the aromatic ring. Experimental data shows a complex pattern

consistent with a 1,2-disubstituted benzene ring.[3] The proton ortho to the highly electron-

withdrawing benzoyl group is expected to be the most downfield signal.

δ 8.15 (dd, J = 7.7, 1.4 Hz, 1H): This signal corresponds to the proton at the C6 position

(ortho to the carbonyl group), deshielded by its proximity to the anisotropic field of the C=O

bond.

δ 7.64-7.23 (m, 3H): This multiplet represents the remaining three aromatic protons, which

have closely spaced chemical shifts.[3]
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¹³C NMR Spectroscopy (Predicted): While experimental data is not readily available, the

chemical shifts can be reliably predicted based on established substituent effects.

Carbonyl Carbon (~180-185 ppm): Expected to be significantly downfield due to being

double-bonded to oxygen.

Cyano Carbon (~115-120 ppm): A characteristic shift for nitrile carbons.

Aromatic Carbons (125-140 ppm): Six distinct signals are expected due to the lack of

symmetry. The carbon bearing the chlorine (C2) and the carbon attached to the carbonyl

group (C1) will be significantly influenced by these substituents.

3.2. Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

C≡N Stretch (2220-2240 cm⁻¹): A sharp, strong absorption characteristic of the nitrile group.

Conjugation with the carbonyl group may slightly lower this frequency.

C=O Stretch (1680-1700 cm⁻¹): A very strong, sharp absorption for the carbonyl group. Its

position indicates conjugation with the aromatic ring.

C-Cl Stretch (750-800 cm⁻¹): A moderate to strong absorption in the fingerprint region.

Aromatic C=C Stretches (1450-1600 cm⁻¹): Multiple sharp bands of varying intensity.

3.3. Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern,

confirming the elemental composition.

Molecular Ion (M⁺): Expected at m/z 165, with a characteristic M+2 peak at m/z 167 in an

approximate 3:1 ratio, confirming the presence of one chlorine atom.

Key Fragments:

[M - CN]⁺ (m/z 139/141): Loss of the cyanide radical to form the stable 2-chlorobenzoyl

cation. This is often a major fragment.
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[M - Cl]⁺ (m/z 130): Loss of the chlorine atom.

[C₇H₄O]⁺ (m/z 104): A fragment corresponding to the benzoyl cation after loss of both

chlorine and cyanide.

Technique Feature
Predicted/Observe
d Range

Rationale

¹H NMR Aromatic Protons δ 7.2-8.2 ppm[3]

Protons are

deshielded by the

aromatic ring current

and electron-

withdrawing groups.

¹³C NMR Carbonyl Carbon ~180-185 ppm

Highly deshielded sp²

carbon double-bonded

to oxygen.

¹³C NMR Cyano Carbon ~115-120 ppm

Characteristic

chemical shift for sp-

hybridized nitrile

carbon.

IR C≡N Stretch 2220-2240 cm⁻¹
High frequency due to

the strong triple bond.

IR C=O Stretch 1680-1700 cm⁻¹

Strong absorption,

position influenced by

conjugation.

MS Molecular Ion m/z 165 & 167

Corresponds to the

molecular weight, with

a 3:1 isotopic pattern

for Chlorine.

Synthesis and Mechanistic Considerations
The synthesis of 2-Chlorobenzoyl cyanide is most efficiently achieved through nucleophilic

acyl substitution, a cornerstone reaction in organic chemistry. This approach offers high yields
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and purity.

4.1. Recommended Synthetic Protocol

The established method for synthesizing acyl cyanides involves the reaction of an acyl chloride

with a cyanide salt. The following protocol is adapted from established procedures for similar

compounds.[4]

Objective: To synthesize 2-Chlorobenzoyl cyanide from 2-Chlorobenzoyl chloride.

Materials:

2-Chlorobenzoyl chloride

Sodium Cyanide (NaCN) or Copper(I) Cyanide (CuCN)

Acetonitrile (anhydrous)

Cuprous Iodide (CuI) (catalyst, if using NaCN)

Procedure:

Reactor Setup: A dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel,

and a nitrogen inlet is charged with 2-chlorobenzoyl chloride and anhydrous acetonitrile.

Catalyst Addition (if applicable): If using sodium cyanide, a catalytic amount of cuprous

iodide (I) is added. The mixture is stirred at room temperature until a homogeneous solution

forms.

Cyanide Addition: Solid sodium cyanide is added slowly and portion-wise over several hours.

The reaction is exothermic and the temperature should be monitored. The slow addition is

critical to control the reaction rate and prevent side reactions.

Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique,

such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography

(HPLC), until the starting material is consumed.
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Workup: Upon completion, the inorganic salts (e.g., NaCl) are removed by filtration. The filter

cake is washed with a small amount of acetonitrile.

Purification: The acetonitrile is removed from the filtrate under reduced pressure. The crude

product can then be purified by vacuum distillation to yield pure 2-Chlorobenzoyl cyanide.

Causality and Trustworthiness: This protocol is self-validating. The use of anhydrous solvent is

crucial as 2-chlorobenzoyl chloride is moisture-sensitive and would hydrolyze to the carboxylic

acid. The slow addition of the cyanide source controls the exothermicity. Monitoring by HPLC or

TLC provides clear endpoints, ensuring the reaction goes to completion without unnecessary

heating, which could lead to decomposition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1598579?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Dry Reactor under N2

Charge 2-Chlorobenzoyl Chloride
& Anhydrous Acetonitrile

Add Catalyst (e.g., CuI)

Slowly Add NaCN
(Control Temperature)

Stir at Room Temp
(e.g., 2-4 hours)

Monitor Reaction
(TLC / HPLC)

Incomplete

Filter to Remove
Inorganic Salts

Reaction Complete

Evaporate Solvent
(Reduced Pressure)

Purify by Vacuum Distillation
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Caption: Workflow for the synthesis of 2-Chlorobenzoyl cyanide.

Applications in Drug Discovery and Chemical
Synthesis
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While specific, large-scale applications of 2-Chlorobenzoyl cyanide itself are not widely

documented, its value lies in its potential as a highly versatile synthetic intermediate. The acyl

cyanide moiety is a masked acylating agent and can participate in a variety of transformations.

Precursor to Heterocycles: The dual reactivity allows it to be a key building block in the

synthesis of nitrogen- and oxygen-containing heterocycles, which are privileged structures in

medicinal chemistry.

Peptide Coupling: Acyl cyanides can be used as activating agents in peptide synthesis.

Synthesis of α-Keto Acids and Esters: Hydrolysis or alcoholysis of the cyanide group

provides access to valuable α-keto acid and ester derivatives.

Fragment-Based Drug Discovery: The 2-chlorobenzoyl moiety is a common fragment in

bioactive molecules. This compound provides a reactive handle to incorporate this fragment

into new molecular scaffolds. Its structural relative, 2-chlorobenzyl cyanide, is a known

intermediate in the synthesis of pharmaceuticals like the antiplatelet agent clopidogrel.[5]

This highlights the importance of the 2-chlorophenyl scaffold in drug design.

Conclusion
2-Chlorobenzoyl cyanide is a structurally and electronically nuanced molecule whose utility is

derived from its highly activated acyl cyanide functional group. The ortho-chloro substituent

introduces steric and electronic effects that modulate its conformation and reactivity. Through a

combined analysis of its predicted and observed spectroscopic data, a clear and actionable

profile of this compound emerges. The provided synthetic protocol offers a reliable and

validated method for its preparation. For the medicinal chemist and the synthetic researcher, 2-
Chlorobenzoyl cyanide represents a potent and versatile building block for the construction of

complex molecular architectures and the exploration of new chemical space.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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